N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

Catalog No.
S3200736
CAS No.
923120-07-4
M.F
C10H10ClFN2O2
M. Wt
244.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

CAS Number

923120-07-4

Product Name

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

IUPAC Name

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

Molecular Formula

C10H10ClFN2O2

Molecular Weight

244.65

InChI

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15)(H,14,16)

InChI Key

MJFLYPJTJRUMBN-UHFFFAOYSA-N

SMILES

CC(C(=O)NNC(=O)C1=CC=C(C=C1)F)Cl

solubility

not available

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound characterized by its unique structure, which includes a chloropropanoyl group attached to a 4-fluorobenzohydrazide moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is C10_{10}H10_{10}ClF N2_{2}O, indicating the presence of chlorine, fluorine, and nitrogen atoms, which contribute to its biological and chemical properties.

  • Potential skin and eye irritation: Hydrazides may cause irritation upon contact.
  • Suspected respiratory tract irritation: Inhalation of hydrazide dust or vapors can irritate the respiratory system.
Typical for hydrazides and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Hydrazone Formation: The hydrazide functional group can condense with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Acylation Reactions: The compound can undergo acylation reactions due to the presence of the acyl group, allowing for further derivatization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of N'-(2-chloropropanoyl)-4-fluorobenzohydrazide typically involves several steps:

  • Preparation of 4-Fluorobenzohydrazide: This can be synthesized from 4-fluorobenzoic acid via hydrazinolysis.
  • Formation of the Acyl Chloride: 2-chloropropanoic acid can be converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
  • Acylation Reaction: The acyl chloride is then reacted with 4-fluorobenzohydrazide under appropriate conditions (usually in an inert atmosphere) to yield N'-(2-chloropropanoyl)-4-fluorobenzohydrazide.

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: In the development of functional materials due to its unique chemical properties.

Interaction studies involving N'-(2-chloropropanoyl)-4-fluorobenzohydrazide focus on its binding affinity with various biological targets. Research may include:

  • Molecular Docking Studies: To predict how well this compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against bacterial strains or cancer cell lines.
  • Toxicological Studies: To assess safety profiles and potential side effects.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N'-(2-chloroacetyl)-4-fluorobenzohydrazideContains an acetyl group instead of propanoylPotentially different reactivity due to smaller acyl group
N'-(3-chlorobutanoyl)-4-fluorobenzohydrazideContains a butanoyl groupVariation in chain length may affect biological activity
N'-(2-bromopropanoyl)-4-fluorobenzohydrazideContains bromine instead of chlorineBromine may influence electronic properties differently than chlorine

The uniqueness of N'-(2-chloropropanoyl)-4-fluorobenzohydrazide lies in its specific combination of halogen substitution and hydrazide functionality, which may confer distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.8

Dates

Last modified: 08-18-2023

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